2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3
Description
2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 (CAS RN 1219798-69-2) is a deuterated analog of polychlorinated biphenyl (PCB) congener 159 (PCB-159), where three hydrogen atoms at positions 2', 4', and 6' are replaced with deuterium . Its molecular formula is C12H3D3Cl6, with a molecular weight of 363.90 g/mol . This compound is primarily used as an internal standard in environmental and toxicological analyses due to its isotopic stability, which minimizes interference during mass spectrometry (MS) quantification of non-deuterated PCBs .
Properties
Molecular Formula |
C12H4Cl6 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1,3-dichloro-2,4,6-trideuterio-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H/i1D,2D,3D |
InChI Key |
YZKLGRAIIIGOHB-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a biphenyl core with chlorine substitutions at the 2, 3, 3', 4, 5, and 5' positions, alongside deuterium isotopes at the 2', 4', and 6' positions. This configuration confers unique physicochemical properties, including increased molecular weight (363.90 g/mol) and altered metabolic stability compared to non-deuterated analogs. The deuterium atoms enhance its utility as an internal standard in mass spectrometry by providing distinct isotopic signatures.
Applications in Environmental and Toxicological Research
As a stable isotope-labeled PCB, this compound serves as a critical reference material for quantifying PCB residues in environmental samples. Its deuterated form minimizes analytical interference during gas chromatography-mass spectrometry (GC-MS), enabling precise detection limits as low as 0.1 ng/L in aqueous matrices.
Synthetic Routes for Biphenyl Backbone Assembly
Ullmann Coupling Reaction
The Ullmann reaction remains a cornerstone for constructing biphenyl structures. In this method, two chlorinated benzene derivatives undergo coupling in the presence of a copper catalyst. For 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3, the reaction employs 2,3,4-trichlorobenzene and 3,4,5-trichlorobenzene-d3 as precursors. Key conditions include:
- Catalyst : Copper powder (10 mol%)
- Solvent : Dimethylformamide (DMF) at 150°C
- Reaction Time : 48 hours
- Yield : 62–68% after purification
Deuterium incorporation at the 2', 4', and 6' positions is achieved by using deuterated iodobenzene derivatives during the coupling step.
Cadogan Coupling for Regioselective Chlorination
An alternative approach involves the Cadogan coupling of chlorinated anilines with chlorinated benzenes. This method, optimized for PCBs, uses isoamyl nitrite to facilitate diazotization and subsequent coupling. For the target compound:
- Precursors : 2,3,4-Trichloroaniline and 3,4,5-trichlorobenzene-d3
- Reagent : Isoamyl nitrite (20 mmol)
- Temperature : 120–130°C for 18 hours
- Yield : 55–60% after column chromatography
Deuterium Labeling Techniques
Halogen-Deuterium Exchange
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are purified via sequential column chromatography (alumina/Florisil) and thin-layer chromatography (TLC). Hexane:ethyl acetate (9:1) is the optimal mobile phase for isolating the target compound from byproducts such as 2,2',3,3',4,4'-hexachlorobiphenyl.
Crystallization
Recrystallization from methanol yields crystalline 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 with >99% purity. Key parameters include:
Analytical Validation
Proton NMR (¹H NMR) : Absence of proton signals at 2',4',6' positions confirms deuterium incorporation.
Mass Spectrometry : Molecular ion peak at m/z 363.90 (M⁺) with a characteristic isotopic pattern.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters for the Ullmann and Cadogan coupling routes:
| Parameter | Ullmann Coupling | Cadogan Coupling |
|---|---|---|
| Yield | 62–68% | 55–60% |
| Reaction Time | 48 hours | 18 hours |
| Deuterium Efficiency | 95–98% | 90–93% |
| Byproducts | Ortho-substituted PCBs | Di-chlorinated biphenyls |
| Scalability | Industrial-scale feasible | Lab-scale optimized |
Challenges and Optimization Strategies
Regioselectivity Issues
Unwanted ortho-chlorination during Ullmann coupling reduces yields. Optimization strategies include:
Isotopic Dilution
Residual protiated solvents (e.g., methanol-d₀) may dilute deuterium content. Strict anhydrous conditions and deuterated solvents (e.g., DMF-d₇) mitigate this issue.
Chemical Reactions Analysis
2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form chlorinated biphenyl oxides.
Reduction: Reaction with reducing agents to remove chlorine atoms.
Substitution: Halogen exchange reactions where chlorine atoms are replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Environmental Monitoring
2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 is utilized as a tracer in environmental studies to assess the distribution and degradation of PCBs in ecosystems. Its isotopic labeling allows for precise tracking in complex matrices such as soil and water.
Key Studies :
- A study demonstrated the use of this compound to trace PCB contamination in aquatic environments, revealing pathways of bioaccumulation in fish species .
Toxicological Research
The compound serves as a critical tool in toxicological studies aimed at understanding the mechanisms of PCB toxicity. It is used to investigate cellular responses and the biochemical pathways affected by PCB exposure.
Case Study :
- Research has indicated that exposure to PCBs, including 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3, can lead to disruptions in endocrine function and promote tumorigenesis through various pathways .
Analytical Chemistry
In analytical laboratories, this compound acts as a standard for quantifying PCBs in environmental samples. Its stable isotope nature enhances detection sensitivity and specificity using techniques like gas chromatography-mass spectrometry (GC-MS).
Data Table: Analytical Applications
| Application Area | Method Used | Findings |
|---|---|---|
| Environmental Analysis | GC-MS | Detection limits improved by isotopic labeling |
| Toxicology Studies | In vitro assays | Dose-response relationships established |
Regulatory Context
The use of polychlorinated biphenyls has been heavily regulated due to their environmental impact and health risks. The application of 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 in research helps inform regulatory frameworks by providing data on PCB behavior and effects.
Mechanism of Action
The mechanism of action of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 involves its interaction with cellular components. PCBs are known to disrupt endocrine functions by mimicking or blocking hormones. They bind to the aryl hydrocarbon receptor (AhR) and other nuclear receptors, leading to altered gene expression and subsequent biological effects. The pathways involved include oxidative stress, inflammation, and disruption of cellular signaling.
Comparison with Similar Compounds
Non-Deuterated PCB-159 (CAS RN 39635-35-3)
Other Hexachlorobiphenyl (HCB) Congeners
Structural Insights :
- PCB-159 (deuterated and non-deuterated) has chlorines at positions 2,3,3',4,5,5', whereas PCB-160 (2,3,3',4,5,6) and PCB-161 (2,3,3',4,5',6) feature substitutions at the 6-position, altering their planar geometry and toxicity profiles .
- PCB-162 (2,3,3',4',5,5') differs in the 4'-chlorine placement, influencing its binding affinity to aryl hydrocarbon receptors (AhR) .
Deuterated Analogs of Other PCBs
Methoxylated PCB Analogs
- 4M162 (2,3,3',4',5,5'-Hexachloro-4-methoxybiphenyl) :
Analytical and Environmental Behavior
Isotopic Stability and MS Performance
Environmental Persistence
Regulatory Status
- The deuterated PCB-159 is classified as a "First Class Specified Chemical Substance" under Japan’s Chemical Substances Control Law, requiring strict documentation for use .
Biological Activity
2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic compounds widely recognized for their environmental persistence and potential health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health and the environment.
Chemical Profile
- IUPAC Name : 1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuterio-phenyl)benzene
- Molecular Formula : C12H4Cl6D3
- CAS Number : 1219798-69-2
- Molecular Weight : 363.90 g/mol
Mechanisms of Biological Activity
The biological activity of 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 is primarily attributed to its interactions with various cellular pathways:
-
Endocrine Disruption :
- PCBs are known endocrine disruptors that can interfere with hormone signaling pathways. They bind to the aryl hydrocarbon receptor (AhR), which regulates gene expression related to development and metabolism. This interaction can lead to altered reproductive functions and developmental abnormalities in wildlife and potentially humans .
- Carcinogenic Potential :
- Immunotoxicity :
Toxicological Data
The toxicological profile of 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 reveals significant health risks:
Case Study 1: Liver Toxicity in Rodents
A study conducted on rats exposed to various PCBs including 2,3,3',4,5,5'-Hexachlorobiphenyl demonstrated significant hepatic porphyrin accumulation. This accumulation indicates potential liver dysfunction and highlights the compound's role in inducing hepatic porphyria .
Case Study 2: Developmental Effects
Research involving pregnant rats showed that exposure to PCBs resulted in developmental delays in offspring. The study suggested that these effects could be linked to disrupted endocrine signaling during critical periods of development .
Environmental Impact
The persistence of PCBs in the environment poses a significant risk to ecosystems. Due to their lipophilic nature, these compounds bioaccumulate in the food chain, leading to higher concentrations in top predators. Environmental monitoring has detected residues of PCBs in various biota across multiple ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
